molecular formula C9H8O2 B041478 Cinnamic acid CAS No. 140-10-3

Cinnamic acid

Cat. No. B041478
CAS RN: 140-10-3
M. Wt: 148.16 g/mol
InChI Key: WBYWAXJHAXSJNI-VOTSOKGWSA-N
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Description

Synthesis Analysis

Cinnamic acid can be synthesized through various chemical reactions, with the Perkin reaction being one of the most common methods. This reaction involves the condensation of aromatic aldehydes with aliphatic carboxylic acids in the presence of anhydrous potassium carbonate as a catalyst. Studies have shown that cinnamic acid can be synthesized in moderate to high yields using different reagents and conditions, including the use of ionic liquids as solvents and microwave radiation to enhance reaction rates and yields. Additionally, novel methods employing direct synthesis from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide have been developed, offering efficient routes to various cinnamic acids derivatives (Chiriac, Tanasă, & Onciu, 2005) (Yang Xin-yu, 2006).

Molecular Structure Analysis

The molecular structure of cinnamic acid consists of a benzene ring attached to an acrylic acid group, allowing it to exist in E- and Z-isomeric forms. Spectroscopic studies, including UV photoelectron spectroscopy and quantum chemical calculations, have elucidated the electronic structures of cinnamic acid and its derivatives, revealing insights into their biological activities. These studies highlight the importance of the phenyl ring and the acrylic acid functionality in the molecule's reactivity and biological properties (Novák, Klasinc, & McGlynn, 2018).

Chemical Reactions and Properties

Cinnamic acid undergoes various chemical reactions, leveraging its phenyl ring and α,β-unsaturated carboxylic acid group. It forms derivatives through esterification, hydrogenation, and oxidation reactions, significantly impacting its biological efficacy. Research has indicated that cinnamic acid derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and antioxidant properties. These activities are attributed to the compound's ability to interact with biological molecules and enzymes, influencing cellular processes and pathways. The versatility in the chemical reactions of cinnamic acid underscores its potential in developing pharmacologically active compounds (De, Baltas, & Bedos-Belval, 2011).

Scientific Research Applications

  • Agriculture:

    • Inhibiting Root Growth : Cinnamic acid inhibits root growth in plants such as soybeans by increasing IAA oxidase and C4H activities, leading to a stiffer cell wall and reduced root growth (Salvador et al., 2013).
  • Medicine:

    • Cancer Treatment : Cinnamic acid derivatives inhibit protein kinases, crucial for controlling cell signaling networks. This property increases the clinical anticancer efficacy and induces cytostasis and reversal of malignant properties of human tumor cells in vitro (Mielecki & Lesyng, 2016); (Liu et al., 1995).
    • Diabetes Management : It has a beneficial influence on diabetes and its complications by stimulating insulin secretion, improving pancreatic β-cell functionality, and enhancing glucose uptake (Adisakwattana, 2017).
    • Therapeutic Effects in Various Diseases : Cinnamic acid shows potential therapeutic effects in cancer, diabetes, lung, cardiovascular diseases, hepatic, neuro-, and photoprotective effects and has antimicrobial and anti-inflammatory activities (El‐Seedi et al., 2017).
  • Industry:

    • Flavoring and Perfumery : Cinnamic acid has antioxidant activity and is primarily used in flavoring and perfumery industries. It's found in products containing cinnamon oil and plants (Oladimeji et al., 2019).
    • Cosmetics : Derivatives of cinnamic acid in cosmetics serve various functions including perfuming, UV protection, skin conditioning, hair conditioning, tonic, and antimicrobial activities (Gunia-Krzyżak et al., 2018).

Safety And Hazards

Cinnamic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Some individuals may experience allergic reactions when exposed to cinnamic acid, especially through skin contact in cosmetics or fragrances .

Future Directions

Research into the potential applications of cinnamic acid is ongoing. Its properties make it a candidate for use in many sectors including the development of new pharmaceuticals, biofuels, and eco-friendly pesticides . Further human clinical studies are needed to clarify the effects of cinnamic acid and its derivatives in diabetic patients .

properties

IUPAC Name

(E)-3-phenylprop-2-enoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYWAXJHAXSJNI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8O2
Record name cinnamic acid
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DSSTOX Substance ID

DTXSID5022489
Record name E-Cinnamic acid
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Molecular Weight

148.16 g/mol
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Physical Description

Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour
Record name Cinnamic acid
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Record name trans-Cinnamic acid
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Boiling Point

298.00 to 300.00 °C. @ 760.00 mm Hg
Record name trans-Cinnamic acid
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Solubility

0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol)
Record name trans-Cinnamic acid
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Record name Cinnamic acid
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Product Name

Cinnamic acid

CAS RN

140-10-3, 621-82-9
Record name trans-Cinnamic acid
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Record name Cinnamic acid
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Record name CINNAMIC ACID
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Record name Cinnamic acid
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Record name trans-Cinnamic acid
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Melting Point

133 °C
Record name trans-Cinnamic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

8.719 g of p-hydroxy cinnamic acid was dissolved in 10 ml of DMSO, and 19.7 g of glycidol was added. The mixture was stirred and heated to 90° C. Catalystic amount of boron trifluoride ethyl ether was added, heating and agitation was carried out for 2 hours and then the adduct of cinnamic acid and glycerin was obtained.
Quantity
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Synthesis routes and methods II

Procedure details

2.8 g of p-hydroxy cinnamic acid was dissolved in 3 ml of DMSO, and 10 mg of sodium hydride of which the oil was washed by hexane was added. The mixture was stirred and heated to 90° C. under a flow of N2 gas. 5.0 g of glycidol was added gradually, heating and agitation were carried out for 1.5 hours, neutralized by adding hydrochloric acid and then the adduct of cinnamic acid and glycerin was obtained.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
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Reaction Step One

Synthesis routes and methods III

Procedure details

4.35 g of p-hydroxy cinnamic acid was dissolved in 5 ml of DMSO, and 50 mg of potassium hydroxide was added. The mixture was stirred and heated to 90° C. under flow of N2 gas. 10.0 g of glycidol was added gradually, heating and agitation was carried out for 1.5 hours, neutralized by adding hydrochloric acid and the adduct of cinnamic acid and glycerin was obtained.
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Synthesis routes and methods IV

Procedure details

2.8 g of p-hydroxy cinnamic acid was dissolved in 3 ml of DMSO, and 10 mg of sodium was added. The mixture was stirred and heated to 90° C. under a flow of N2 gas. 5.0 g of glycidol was added gradually, the heating and agitation was carried out for 1 hours, neutralized by adding hydrochloric acid and then the adduct of cinnamic acid and glycerin was obtained.
Quantity
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Synthesis routes and methods V

Procedure details

4.35 g of trimethoxy cinnamic acid and 100 mg of sodium hydroxide were dissolved in 5 ml of DMSO, and the mixture was stirred and heated to 90° C. under a flow of N2 gas. Water in the system was removed under low pressure condition. 10 g of glycidol was added, heating and agitation was carried out for 3 hours, and then the adduct of cinnamic acid and glycerin was obtained.
Name
trimethoxy cinnamic acid
Quantity
4.35 g
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100 mg
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5 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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